4,4'-[Butane-1,4-diylbis(oxy)]bis(3-ethoxybenzaldehyde)
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Overview
Description
4,4’-[Butane-1,4-diylbis(oxy)]bis(3-ethoxybenzaldehyde) is an organic compound characterized by its unique structure, which includes two ethoxybenzaldehyde groups connected by a butane-1,4-diylbis(oxy) linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Butane-1,4-diylbis(oxy)]bis(3-ethoxybenzaldehyde) typically involves the following steps:
Starting Materials: The synthesis begins with 3-ethoxybenzaldehyde and 1,4-dibromobutane.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide.
Procedure: The 3-ethoxybenzaldehyde is first converted to its corresponding phenoxide ion by treatment with the base. This phenoxide ion then undergoes a nucleophilic substitution reaction with 1,4-dibromobutane, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of 4,4’-[Butane-1,4-diylbis(oxy)]bis(3-ethoxybenzaldehyde) can be scaled up by optimizing reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
4,4’-[Butane-1,4-diylbis(oxy)]bis(3-ethoxybenzaldehyde) can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: 4,4’-[Butane-1,4-diylbis(oxy)]bis(3-ethoxybenzoic acid).
Reduction: 4,4’-[Butane-1,4-diylbis(oxy)]bis(3-ethoxybenzyl alcohol).
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,4’-[Butane-1,4-diylbis(oxy)]bis(3-ethoxybenzaldehyde) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its ability to form stable linkages.
Mechanism of Action
The mechanism of action of 4,4’-[Butane-1,4-diylbis(oxy)]bis(3-ethoxybenzaldehyde) depends on its specific application:
Biological Activity: The compound may interact with cellular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Material Science: In polymer synthesis, the compound acts as a cross-linking agent, forming stable networks that enhance the mechanical properties of the material.
Comparison with Similar Compounds
Similar Compounds
4,4’-[Butane-1,4-diylbis(oxy)]dianiline: Similar structure but with amino groups instead of aldehyde groups.
4,4’-[Butane-1,4-diylbis(oxy)]bis(3-methoxybenzaldehyde): Similar structure but with methoxy groups instead of ethoxy groups.
Uniqueness
4,4’-[Butane-1,4-diylbis(oxy)]bis(3-ethoxybenzaldehyde) is unique due to its specific combination of ethoxybenzaldehyde groups and the butane-1,4-diylbis(oxy) linker. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and material science.
Properties
CAS No. |
508193-51-9 |
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Molecular Formula |
C22H26O6 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
3-ethoxy-4-[4-(2-ethoxy-4-formylphenoxy)butoxy]benzaldehyde |
InChI |
InChI=1S/C22H26O6/c1-3-25-21-13-17(15-23)7-9-19(21)27-11-5-6-12-28-20-10-8-18(16-24)14-22(20)26-4-2/h7-10,13-16H,3-6,11-12H2,1-2H3 |
InChI Key |
SHPAJHIWMCELDT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCCCCOC2=C(C=C(C=C2)C=O)OCC |
Origin of Product |
United States |
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